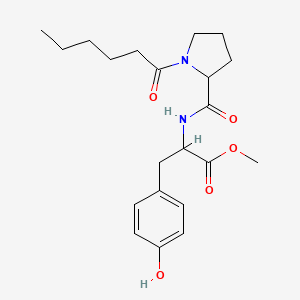
Dilept
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-caproyl-L-prolyl-L-tyrosine methyl ester , is a pharmacologically active compound exhibiting pronounced antipsychotic activity. It was designed at the Zakusov Institute of Pharmacology, Russian Academy of Medical Sciences, based on the short peptide amide L-prolyl-L-tyrosine, an analog of the atypical neuroleptic sulpiride .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dilept involves a four-step scalable method that enables the product to be obtained in 52% yield without racemization . The process includes:
Preparation of caproic acid chloride: Caproic acid is treated with thionyl chloride.
Schotten–Baumann acylation: L-proline is acylated by the obtained acid chloride.
Esterification of L-tyrosine: L-tyrosine is esterified in methanol in the presence of thionyl chloride.
Synthesis of the methyl ester: The methyl ester of N-caproyl-L-prolyl-L-tyrosine is synthesized by the mixed anhydride method using isobutylchloroformate in dimethylformamide (DMF).
Industrial Production Methods
For industrial production, the formulation, manufacturing technology, and analytical techniques have been developed for this compound in a solid dosage form (tablets). The direct compression of a tableting mass with a 1:9 ratio of substance to ludipress is the optimum method for manufacturing these tablets .
Analyse Des Réactions Chimiques
Types of Reactions
Dilept undergoes several types of chemical reactions, including:
Esterification and Acylation: As part of its synthesis, this compound undergoes esterification and acylation reactions.
Common Reagents and Conditions
Thionyl chloride: Used for the preparation of caproic acid chloride and esterification of L-tyrosine.
Isobutylchloroformate: Used in the mixed anhydride method for synthesizing the methyl ester of N-caproyl-L-prolyl-L-tyrosine.
Major Products Formed
N-caproyl-L-prolyl-L-tyrosine: Formed as a major metabolite (M1) during hydrolysis.
N-caproyl-L-proline: Formed as a secondary metabolite (M2) during further hydrolysis.
Applications De Recherche Scientifique
Dilept has a wide range of scientific research applications, including:
Mécanisme D'action
Dilept exerts its effects by mimicking the structure of neurotensin, a neuropeptide involved in modulating dopamine pathways. It binds to neurotensin receptors, leading to antipsychotic effects without the extrapyramidal side effects commonly associated with traditional neuroleptics . The molecular targets include neurotensin receptors, and the pathways involved are related to dopamine modulation .
Comparaison Avec Des Composés Similaires
Dilept is compared with other neurotensin analogs and atypical neuroleptics:
Neurotensin analogs: This compound is more stable in human plasma and exhibits a broader range of pharmacological activities.
Atypical neuroleptics: Unlike traditional neuroleptics, this compound lacks extrapyramidal symptoms and has neuroprotective properties.
List of Similar Compounds
Sulpiride: An atypical neuroleptic with a similar structure to this compound.
Neurotensin (NT) analogs: Other dipeptide analogs of neurotensin with neuroleptic-like activity.
Propriétés
Formule moléculaire |
C21H30N2O5 |
|---|---|
Poids moléculaire |
390.5 g/mol |
Nom IUPAC |
methyl 2-[(1-hexanoylpyrrolidine-2-carbonyl)amino]-3-(4-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C21H30N2O5/c1-3-4-5-8-19(25)23-13-6-7-18(23)20(26)22-17(21(27)28-2)14-15-9-11-16(24)12-10-15/h9-12,17-18,24H,3-8,13-14H2,1-2H3,(H,22,26) |
Clé InChI |
HNWPAYLOEFDTJN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(=O)N1CCCC1C(=O)NC(CC2=CC=C(C=C2)O)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![benzyl N-[5-(diaminomethylideneamino)-1-[[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate;dihydrochloride](/img/structure/B12323200.png)
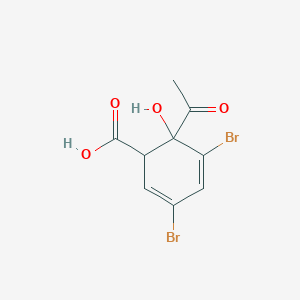
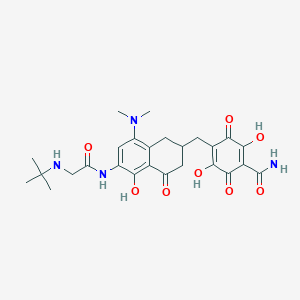
![Methyl 12-ethenyl-4-hydroxy-9-oxo-8,16-diazapentacyclo[10.6.1.01,10.02,7.016,19]nonadeca-2(7),3,5,13-tetraene-10-carboxylate](/img/structure/B12323219.png)
![4-[1,2-Diamino-2-(4-cyanophenyl)ethyl]benzonitrile dihydrochloride](/img/structure/B12323227.png)
![benzyl N-[4-chloro-1-(4-fluorophenyl)-3-oxobutan-2-yl]carbamate](/img/structure/B12323233.png)
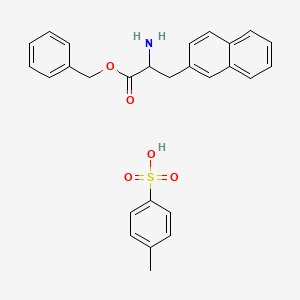
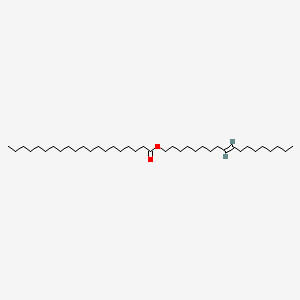


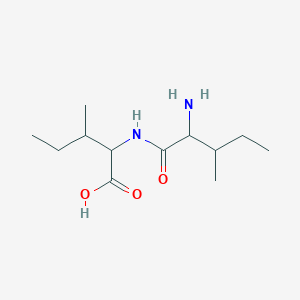
![(17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl) hydrogen sulfate;pyridine](/img/structure/B12323287.png)
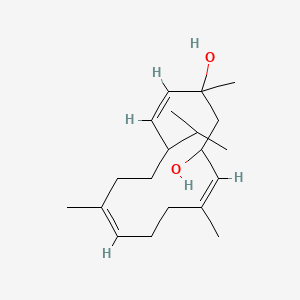
![2-[[6-[4-[4-(4-aminophenyl)phenyl]-6-[6-[[bis(carboxylatomethyl)amino]methyl]piperidin-1-id-2-yl]piperidin-1-id-2-yl]piperidin-1-id-2-yl]methyl-(carboxylatomethyl)amino]acetate;europium(3+)](/img/structure/B12323306.png)
